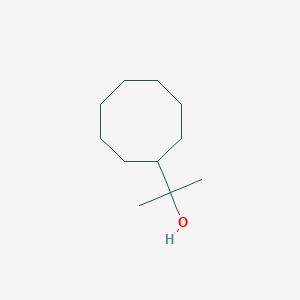
2-cyclooctylpropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclooctylpropan-2-ol is an organic compound with the molecular formula C11H22O. It is a tertiary alcohol, characterized by a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. The compound features a cyclooctyl group, an eight-membered carbon ring, attached to a propanol moiety. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
2-cyclooctylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of cyclooctanone with a suitable Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis. The reaction proceeds as follows:
Formation of the Grignard reagent: Methylmagnesium bromide is prepared by reacting methyl bromide with magnesium in anhydrous ether.
Grignard reaction: Cyclooctanone is reacted with the Grignard reagent to form an intermediate alkoxide.
Hydrolysis: The intermediate is hydrolyzed with water or dilute acid to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled reaction environments. The final product is purified through distillation or recrystallization to achieve the desired quality.
化学反応の分析
Types of Reactions
2-cyclooctylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent and conditions.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halide.
Major Products Formed
Oxidation: Cyclooctyl methyl ketone or cyclooctyl acetic acid.
Reduction: Cyclooctyl propane.
Substitution: Cyclooctyl methyl chloride or bromide.
科学的研究の応用
2-cyclooctylpropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in studies involving membrane biology due to its amphiphilic nature.
Industry: The compound is used in the manufacture of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of 2-cyclooctylpropan-2-ol depends on its specific application. In chemical reactions, the hydroxyl group can participate in hydrogen bonding and nucleophilic substitution, influencing the reactivity and interaction with other molecules. In biological systems, the compound’s amphiphilic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
類似化合物との比較
2-cyclooctylpropan-2-ol can be compared with other tertiary alcohols, such as:
2-Cyclohexyl-2-propanol: Similar structure but with a six-membered ring, leading to different steric and electronic properties.
2-Cyclobutyl-2-propanol: Features a four-membered ring, resulting in higher ring strain and different reactivity.
2-Phenyl-2-propanol: Contains a phenyl group instead of a cycloalkyl group, affecting its aromaticity and reactivity.
The uniqueness of this compound lies in its eight-membered ring, which imparts distinct steric and electronic characteristics, influencing its chemical behavior and applications.
特性
CAS番号 |
16624-06-9 |
|---|---|
分子式 |
C11H22O |
分子量 |
170.29 g/mol |
IUPAC名 |
2-cyclooctylpropan-2-ol |
InChI |
InChI=1S/C11H22O/c1-11(2,12)10-8-6-4-3-5-7-9-10/h10,12H,3-9H2,1-2H3 |
InChIキー |
SSIKICQJPUCGEG-UHFFFAOYSA-N |
SMILES |
CC(C)(C1CCCCCCC1)O |
正規SMILES |
CC(C)(C1CCCCCCC1)O |
Key on ui other cas no. |
16624-06-9 |
同義語 |
α,α-Dimethylcyclooctanemethanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















